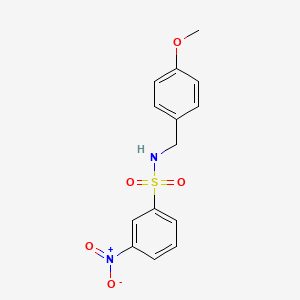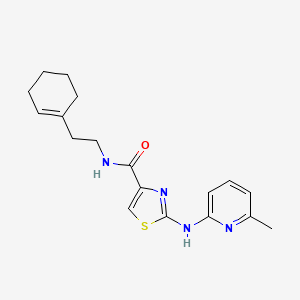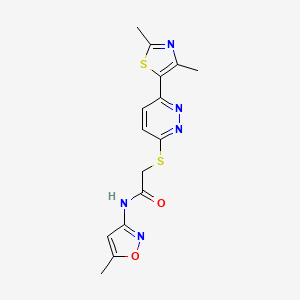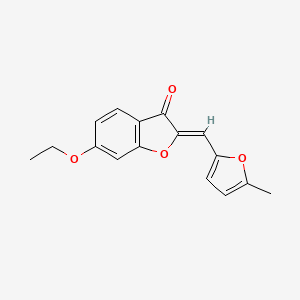![molecular formula C19H18N6O2S B2552590 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921514-77-4](/img/structure/B2552590.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is not directly reported in the provided papers. However, similar compounds have been synthesized using various methods. For instance, paper describes the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to form N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. This suggests that the synthesis of the compound may involve similar cyclization and oxidation steps.
Molecular Structure Analysis
The molecular structure of the compound is not directly analyzed in the provided papers. However, paper discusses the molecular structure of a related compound, where the pyrazolo[3,4-b]pyridine system, except for two adjacent carbon atoms, lies in one plane. This indicates that the compound may also exhibit a planar structure in part of its molecular system, which could be confirmed by X-ray crystallography or similar techniques.
Chemical Reactions Analysis
The chemical reactions involving the compound are not detailed in the provided papers. However, the synthesis of related compounds often involves cyclization and coordination with metal ions, as seen in paper , where the derivatives coordinate with copper(II) ions to form stable complexes. This suggests that the compound may also participate in coordination chemistry and potentially form metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not described in the provided papers. However, the cytotoxic activity of similar compounds has been evaluated, as in paper , where the synthesized derivatives and their copper(II) complexes showed significant cytotoxicity against various human cancer cell lines. This implies that the compound may also possess biological activity, which could be explored in further studies.
科学的研究の応用
Antitubercular Activity of Related Compounds
Research on heterocyclic compounds similar in structure to the specified compound has shown potential in antitubercular activity. For instance, modifications to the isoniazid structure, incorporating heteroaromatic moieties, have demonstrated efficacy against Mycobacterium tuberculosis. Specifically, derivatives evaluated for their antitubercular properties have displayed significant activity, suggesting a potential area of application for similarly structured compounds (M. Asif, 2014).
Role in Kinase Inhibition
The pyrazolo[4,3-c]pyridine moiety, a core part of the compound's structure, has been extensively utilized in the development of kinase inhibitors. These molecules play a crucial role in modulating various cellular processes, making them targets for therapeutic intervention in diseases like cancer. Pyrazolo[3,4-b]pyridine, a related structure, has shown versatility in interacting with kinases via multiple binding modes, indicating the potential utility of the compound for similar applications (Steve Wenglowsky, 2013).
Pharmacological Profile Enhancement
Stereochemistry plays a significant role in the pharmacological profile of compounds. Research on structural analogs based on similar pharmacophores has identified the importance of stereochemical configuration in enhancing biological properties. This suggests that further exploration into the stereochemistry of the compound could lead to improved pharmacological profiles, particularly in central nervous system (CNS) agents (G. Veinberg et al., 2015).
CNS Acting Drugs Potential
Functional chemical groups within the specified compound's structure, like heterocycles containing nitrogen, sulfur, and oxygen, have been identified as promising leads for the synthesis of novel CNS acting drugs. This highlights another potential research application for the compound, exploring its effects on the central nervous system (S. Saganuwan, 2017).
作用機序
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that their targets could be enzymes or proteins essential for the survival of microorganisms.
Mode of Action
It’s known that similar 1,3,4-thiadiazole derivatives interact with their targets, leading to inhibition of essential biological processes in the target organisms .
Biochemical Pathways
Based on the antimicrobial activity of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and growth of microorganisms.
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of microorganisms at the molecular and cellular levels.
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-3-9-24-10-14(17(26)20-19-22-21-12(2)28-19)16-15(11-24)18(27)25(23-16)13-7-5-4-6-8-13/h4-8,10-11H,3,9H2,1-2H3,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMBKAUASKUWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate](/img/structure/B2552508.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)
![2-[4-(2,2-Difluoroethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2552514.png)

![2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2552516.png)




![2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2552526.png)
![N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2552527.png)
